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molecular formula C14H26N2O2 B2364051 (S)-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate CAS No. 937397-21-2

(S)-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate

Cat. No. B2364051
M. Wt: 254.374
InChI Key: VFOIOFJINUUTMG-NSHDSACASA-N
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Patent
US07803836B2

Procedure details

Pyrrolidin-3-yl-carbamic acid tert-butyl ester (8) (0.20 g, 1.07 mmol, 1 equiv), iodo-cyclopentane (0.253 g, 1.29 mmol, 1.20 equiv) and triethylamine (0.28 g, 2.15 mmol, 2.00 equiv) were dissolved in acetonitrile (25 mL). The solution was heated to reflux until TLC indicated completion of the reaction. The solvent was evaporated under reduced pressure to yield the title compound. (0.25 g, 1.00 mmol, quantitative).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.253 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:13])[NH:7][CH:8]1[CH2:12][CH2:11][NH:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2].I[CH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1.C(N(CC)CC)C>C(#N)C>[C:1]([O:5][C:6](=[O:13])[NH:7][CH:8]1[CH2:12][CH2:11][N:10]([CH:15]2[CH2:19][CH2:18][CH2:17][CH2:16]2)[CH2:9]1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CNCC1)=O
Name
Quantity
0.253 g
Type
reactant
Smiles
IC1CCCC1
Name
Quantity
0.28 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux until TLC
CUSTOM
Type
CUSTOM
Details
completion of the reaction
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1CN(CC1)C1CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07803836B2

Procedure details

Pyrrolidin-3-yl-carbamic acid tert-butyl ester (8) (0.20 g, 1.07 mmol, 1 equiv), iodo-cyclopentane (0.253 g, 1.29 mmol, 1.20 equiv) and triethylamine (0.28 g, 2.15 mmol, 2.00 equiv) were dissolved in acetonitrile (25 mL). The solution was heated to reflux until TLC indicated completion of the reaction. The solvent was evaporated under reduced pressure to yield the title compound. (0.25 g, 1.00 mmol, quantitative).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.253 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:13])[NH:7][CH:8]1[CH2:12][CH2:11][NH:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2].I[CH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1.C(N(CC)CC)C>C(#N)C>[C:1]([O:5][C:6](=[O:13])[NH:7][CH:8]1[CH2:12][CH2:11][N:10]([CH:15]2[CH2:19][CH2:18][CH2:17][CH2:16]2)[CH2:9]1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CNCC1)=O
Name
Quantity
0.253 g
Type
reactant
Smiles
IC1CCCC1
Name
Quantity
0.28 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux until TLC
CUSTOM
Type
CUSTOM
Details
completion of the reaction
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1CN(CC1)C1CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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